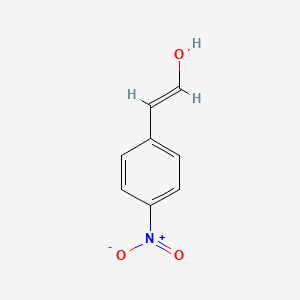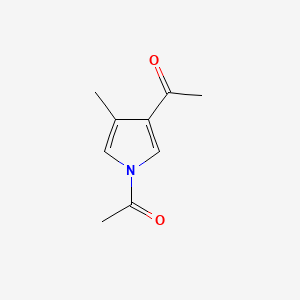
1,1'-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, 2,5-hexanedione can be used as the starting material, reacting with methylamine to yield the desired product.
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diol.
Scientific Research Applications
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-(4-Methyl-1H-pyrazole-3,5-diyl)diethanone: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.
1,1’-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone: Another derivative with different substitution patterns on the pyrrole ring.
Uniqueness
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
169467-63-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.192 |
IUPAC Name |
1-(1-acetyl-4-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-10(8(3)12)5-9(6)7(2)11/h4-5H,1-3H3 |
InChI Key |
VSRLKAIKTUAYPV-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=C1C(=O)C)C(=O)C |
Synonyms |
1H-Pyrrole, 1,3-diacetyl-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


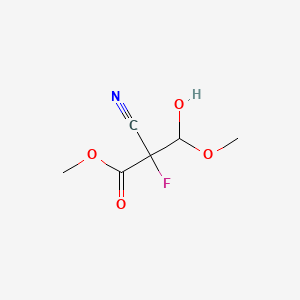
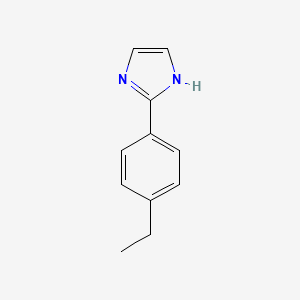
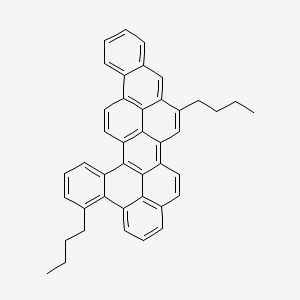
![Carbamic acid, [4-[[(aminoiminomethyl)thio]methyl]-4,5-dihydro-2-thiazolyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
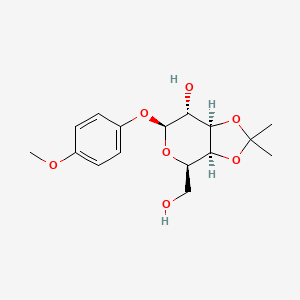
![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)
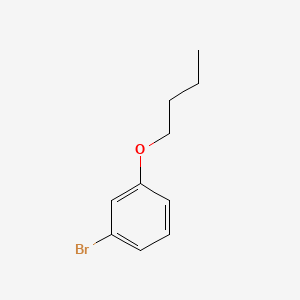
![Methyl 2-[(2-cyanoethyl)amino]benzoate](/img/structure/B573285.png)
